

Physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Fluoro-3-nitro-4-picoline

Cat. No.: B092188

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An In-depth Technical Guide to 2-Fluoro-4-methyl-3-nitropyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential applications of 2-fluoro-4-methyl-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

2-Fluoro-4-methyl-3-nitropyridine is a substituted pyridine derivative with the chemical formula $C_6H_5FN_2O_2$. Its structure incorporates a pyridine ring functionalized with a fluorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Physical and Chemical Data

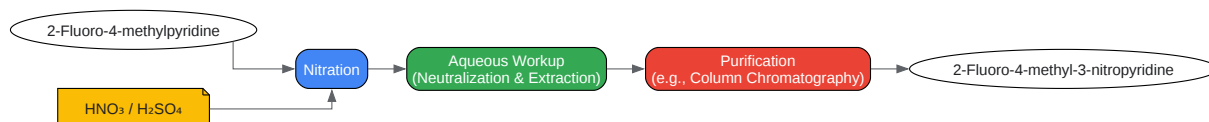
A summary of the key physical and chemical properties of 2-fluoro-4-methyl-3-nitropyridine is presented in the table below.

Property	Value	Source
CAS Number	19346-43-1	[1][2]
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	[3]
Molecular Weight	156.11 g/mol	[3][4]
IUPAC Name	2-fluoro-4-methyl-3-nitropyridine	[5]
Appearance	Solid	[5]
Melting Point	33 °C	[3]
Boiling Point	264.0 ± 35.0 °C	[3]
Density	1.357 ± 0.06 g/cm ³	[3]
Solubility	Limited solubility in water; soluble in common organic solvents.	
Purity	98%	[5]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route for 2-fluoro-4-methyl-3-nitropyridine involves the nitration of a fluorinated precursor, 2-fluoro-4-methylpyridine. This approach is based on established methods for the nitration of pyridine derivatives.



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A proposed synthetic workflow for 2-fluoro-4-methyl-3-nitropyridine.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of 2-fluoro-4-methyl-3-nitropyridine based on analogous nitration reactions of pyridine derivatives.

Materials:

- 2-Fluoro-4-methylpyridine
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) or other suitable base
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
- **Addition of Starting Material:** Slowly add 2-fluoro-4-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature at or below 10 °C.
- **Nitration:** Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-fluoro-4-methyl-3-nitropyridine.

Chemical Reactivity

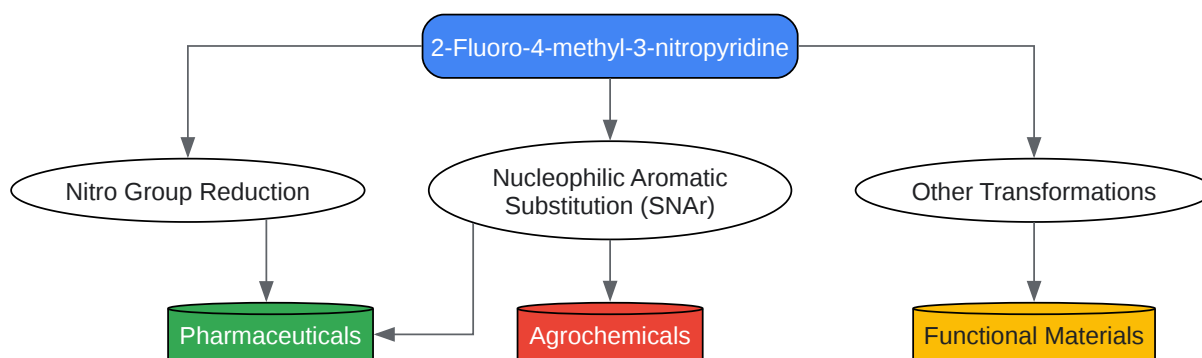
The chemical reactivity of 2-fluoro-4-methyl-3-nitropyridine is largely dictated by the interplay of its functional groups. The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. The fluorine atom at the 2-position is a good leaving group in such reactions. The methyl group can also undergo various chemical transformations. This versatile reactivity makes it a key building block in the synthesis of more complex molecules.

Spectroscopic Data

Specific spectroscopic data (^1H NMR, ^{13}C NMR, IR) for 2-fluoro-4-methyl-3-nitropyridine is not readily available in the public domain. For definitive structural confirmation, it is recommended to acquire this data experimentally upon synthesis.

Applications in Research and Development

2-Fluoro-4-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to introduce a substituted nitropyridine moiety, which can be further elaborated into diverse functionalities.



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Role as a key intermediate in chemical synthesis.

Safety and Handling

2-Fluoro-4-methyl-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Hazard Statements:

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H332: Harmful if inhaled.[5]
- H335: May cause respiratory irritation.[5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

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